4-(3-(甲基氨基)丙基)苯酚

描述

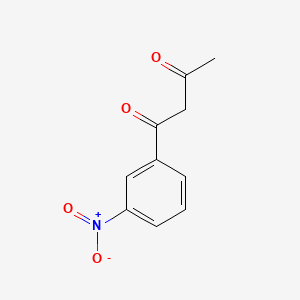

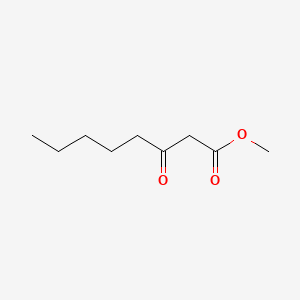

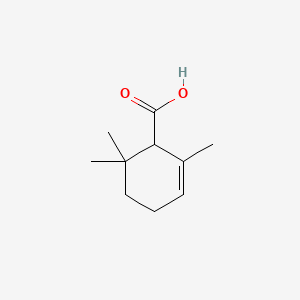

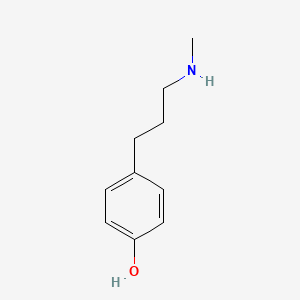

“4-(3-(Methylamino)propyl)phenol” is a natural product found in Croton humilis . It has a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol .

Synthesis Analysis

While specific synthesis methods for “4-(3-(Methylamino)propyl)phenol” were not found in the search results, it’s worth noting that phenolic compounds like this can be synthesized through various methods. For instance, one study reports a ring cleavage methodology for the synthesis of sulfonyl derivatives of p-methylaminophenol .

Molecular Structure Analysis

The molecule has a planar structure with a carbon-oxygen-hydrogen angle of approximately 109° . The InChI string representation of the molecule is InChI=1S/C10H15NO/c1-11-8-2-3-9-4-6-10(12)7-5-9/h4-7,11-12H,2-3,8H2,1H3 .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 165.23 g/mol and an XLogP3-AA value of 1.8, indicating its lipophilicity . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound also has a rotatable bond count of 4 .

科学研究应用

环境暴露和苯酚衍生物

Mortensen 等人(2014 年)的一项研究检查了对环境苯酚的暴露,包括 4-(3-(甲基氨基)丙基)苯酚等衍生物。这些苯酚广泛存在于消费和个人护理产品、食品和饮料加工以及杀虫剂中。该研究强调了了解这些化合物对环境的暴露的重要性,尤其是在孕妇等弱势人群中(Mortensen 等人,2014 年)。

抗菌活性

Davidson 和 Brandén(1981 年)讨论了酚类化合物的抗菌特性,包括 4-(3-(甲基氨基)丙基)苯酚。这些化合物因其控制食品和其他应用中微生物生长的能力而受到认可,证明了它们在各种工业和健康相关领域的重要性(Davidson & Brandén, 1981)。

材料科学中的应用

Fröhlich 等人(2004 年)探索了酚类化合物在环氧纳米复合材料的合成和表征中的用途。该研究表明如何使用酚类衍生物来改性层状硅酸盐,从而影响聚合材料的热学和力学性能,突出了这些化合物在材料科学中的广泛应用(Fröhlich 等人,2004 年)。

生化研究和配位化学

Mukherjee 等人(2008 年)的研究证明了酚类化合物在配位化学中的应用,特别是在镍 (II) 配合物的自组装中。这项研究是这些化合物如何成为开发具有独特磁性和结构特性的新型材料的关键的示例(Mukherjee 等人,2008 年)。

制药和医疗应用

Shabbir 等人(2016 年)的一项研究调查了衍生自酚类化合物的 novel 醚基席夫碱的生物和电化学性质。这项研究突出了这些化合物在药物化学中的潜力,特别是在开发具有特定生物活性的新药方面(Shabbir 等人,2016 年)。

未来方向

作用机制

Target of Action

It’s structurally similar to 4-hydroxy-3-methoxymethamphetamine (hmma), an active metabolite of 3,4-methylenedioxymethamphetamine (mdma), which is a more potent stimulant than mdma . Therefore, it’s plausible that 4-(3-(Methylamino)propyl)phenol may interact with similar targets as HMMA, such as monoamine transporters or receptors.

Mode of Action

HMMA is known to be a slightly more potent stimulant than MDMA , suggesting that 4-(3-(Methylamino)propyl)phenol may also exhibit stimulant properties.

Biochemical Pathways

Phenolic compounds, to which this compound belongs, are known to play significant roles in various biochemical pathways . They are involved in the biosynthesis of phenylpropanoids and benzoic acids, and they exert metabolic actions in plants .

Result of Action

HMMA is known to be a slightly more potent stimulant than MDMA , suggesting that 4-(3-(Methylamino)propyl)phenol may also exhibit stimulant effects at the molecular and cellular levels.

属性

IUPAC Name |

4-[3-(methylamino)propyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11-8-2-3-9-4-6-10(12)7-5-9/h4-7,11-12H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUFUBVFUFUXQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338154 | |

| Record name | 4-(3-(Methylamino)propyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32180-92-0 | |

| Record name | 4-(3-(Methylamino)propyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。